molecular formula C17H15N3O5S B2768593 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate CAS No. 896312-01-9

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate

Numéro de catalogue: B2768593
Numéro CAS: 896312-01-9
Poids moléculaire: 373.38
Clé InChI: GHOPJNFWPCTKCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a complex heterocyclic compound designed for research use only, and is not intended for diagnostic or therapeutic applications. This hybrid molecule integrates a 1,2,4-triazolethione unit linked via a sulfanylmethyl bridge to a 4-oxo-4H-pyran ring, which is esterified with a 3-methoxybenzoate group. Its structural framework is related to pharmacologically active compounds, suggesting significant potential for investigation in medicinal chemistry and drug discovery. The 1,2,4-triazolethione core is a moiety of high scientific interest, extensively documented for its diverse biological activities. Literature indicates that derivatives containing this group exhibit a broad spectrum of properties, including anticancer , antimicrobial , antiviral , and anticonvulsant effects . The presence of the sulfanylmethyl group enhances the molecular versatility, potentially allowing it to act as a key linker or a reactive site for further chemical modifications. The pyranone and benzoate ester components further contribute to the compound's uniqueness, potentially influencing its solubility, binding affinity, and overall pharmacokinetic profile. Researchers can utilize this chemical as a valuable building block for synthesizing more complex molecules or as a lead compound for biological screening against various therapeutic targets. Its mechanism of action would be highly structure-dependent but may involve interaction with enzymatic targets or receptors common to triazole-containing drugs, such as cytochrome P450 enzymes . This product is strictly for non-human research, and proper safety protocols must be followed during handling.

Propriétés

IUPAC Name

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-20-10-18-19-17(20)26-9-13-7-14(21)15(8-24-13)25-16(22)11-4-3-5-12(6-11)23-2/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOPJNFWPCTKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanylmethyl group. The pyran ring is then formed, and finally, the methoxybenzoate group is attached. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to control reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new polymers, coatings, or other industrial materials.

Mécanisme D'action

The mechanism by which 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the sulfanylmethyl group may participate in redox reactions. The pyran ring and methoxybenzoate group can influence the compound’s overall stability and reactivity, affecting its biological and chemical activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyran-Based Derivatives

2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate

  • Key Differences: Replaces the triazole-sulfanyl group with a 4-methoxyphenoxy substituent. Lacks the methyl group on the triazole, reducing steric hindrance and sulfur-based reactivity.
  • Structural Implications :
    • The absence of the sulfur-containing triazole may limit thiol-mediated interactions but enhances stability under oxidative conditions .

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)

  • Key Differences: Substitutes the pyran core with a pyridazine ring. Features an ethylamino linker instead of a sulfanyl-methyl group.

Triazole-Sulfur Derivatives

6-[(4-Ethyl-5-((4-methylbenzyl)sulfanyl)-4H-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one

  • Key Differences: Replaces the pyran core with a pyridazinone ring. Introduces a 4-methylbenzyl group on the triazole, increasing steric bulk.
  • Research Findings :
    • The benzyl-sulfanyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl)

  • Key Differences :
    • Uses a triazine ring instead of triazole and incorporates a sulfonylurea bridge.
    • Lacks the pyran core, focusing on herbicidal activity via acetolactate synthase inhibition.
  • Functional Impact :
    • The sulfonylurea group confers herbicidal efficacy, while the triazole-sulfur system in the target compound may prioritize different biological targets .

Benzoate Ester Analogues

4-((2-(((1H-Benzo[d]imidazol-2-yl)sulfinyl)methyl)-3-methylpyridin-4-yl)oxy)-3-methoxybenzoate

  • Key Differences :
    • Replaces the triazole with a benzoimidazole-sulfinyl group.
    • Sulfinyl group (S=O) offers higher polarity than the sulfanyl (S-) group in the target compound.
  • Functional Impact :
    • The sulfinyl group may enhance hydrogen-bonding capacity but reduce metabolic stability compared to the sulfanyl group .

Activité Biologique

The compound 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a novel synthetic derivative belonging to the class of triazole-based compounds. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyran ring fused with a triazole moiety, which is known for its diverse biological activities. The general formula can be represented as follows:

C19H19N5O3S\text{C}_{19}\text{H}_{19}\text{N}_{5}\text{O}_3\text{S}
PropertyValue
Molecular Weight393.45 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
CAS NumberNot available

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a study evaluating the antibacterial efficacy of triazole derivatives, This compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 0.5 µg/mL, indicating potent antibacterial effects.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Triazole derivatives are known to interfere with cell proliferation and induce apoptosis in cancer cells.

The mechanism involves the inhibition of specific signaling pathways associated with cancer cell survival. In vitro studies have shown that the compound can induce cell cycle arrest in the G2/M phase and promote apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it can reduce pro-inflammatory cytokine levels in vitro.

Experimental Evidence

In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in swelling compared to control groups. This suggests its potential utility in treating inflammatory conditions.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, pH, and reaction time. Key steps include nucleophilic substitution for introducing the triazole-sulfanyl group and esterification for the 3-methoxybenzoate moiety. Catalysts (e.g., NaH or DCC) and solvent polarity significantly influence yield. Continuous flow reactors can improve scalability by enhancing mixing and heat transfer .

Q. How can purity and structural integrity be validated post-synthesis?

Use a combination of HPLC (for purity >95%) and spectroscopic methods:

  • NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyran-4-one carbonyl at δ 170–175 ppm).
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyranone ring).
  • X-ray crystallography (if crystals form) resolves stereochemical ambiguities .

Q. What preliminary assays are recommended to assess bioactivity?

Start with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi).
  • Enzyme inhibition : Target enzymes like COX-2 or kinases linked to the triazole moiety’s known interactions.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish safety thresholds .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity across studies?

Conflicting data may arise from assay conditions (e.g., pH, solvent DMSO concentration) or impurities. Mitigation strategies:

  • Standardize protocols : Use randomized block designs with split-split plots to control variables like temperature and reagent batches .
  • Dose-response curves : Confirm activity is concentration-dependent and not an artifact.
  • Metabolite screening : LC-MS to rule out degradation products interfering with assays .

Q. What computational methods support mechanistic studies of its bioactivity?

  • Molecular docking : Predict binding affinities to targets (e.g., triazole interaction with ATP-binding pockets).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior.
  • MD simulations : Track conformational stability in biological membranes over 100-ns trajectories .

Q. How to design derivatives to enhance solubility without compromising activity?

  • Structure-activity relationship (SAR) : Modify the 3-methoxybenzoate group with polar substituents (e.g., –OH, –NH₂).
  • Prodrug strategies : Introduce enzymatically cleavable groups (e.g., acetylated sugars).
  • Co-crystallization : Identify solvent-free polymorphs with improved aqueous solubility .

Q. What analytical challenges arise during scale-up, and how are they addressed?

  • Byproduct formation : Monitor intermediates via inline PAT (Process Analytical Technology) tools like Raman spectroscopy.
  • Crystallization issues : Use anti-solvent precipitation under controlled cooling rates.
  • Particle size distribution : Optimize milling parameters to ensure consistent bioavailability in formulations .

Methodological Considerations

Q. How to validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13, UV light, and elevated temperatures (40–60°C).
  • LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the ester linkage).
  • Accelerated stability testing : ICH guidelines (25°C/60% RH for 6 months) .

Q. What statistical models are appropriate for analyzing dose-dependent bioactivity?

  • Non-linear regression : Fit data to Hill or Logit models.
  • ANOVA with Tukey’s post-hoc test : Compare means across concentrations.
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data .

Theoretical and Framework Questions

Q. How does the compound’s electronic structure influence its reactivity?

The electron-withdrawing pyran-4-one ring and electron-donating methoxy group create a push-pull system, polarizing the molecule. This enhances nucleophilic attack at the α,β-unsaturated carbonyl site, critical for Michael addition reactions in derivatization .

Q. What theoretical frameworks explain its potential as a kinase inhibitor?

The triazole moiety mimics adenine in ATP, enabling competitive inhibition. Conceptual frameworks like lock-and-key or induced-fit models guide SAR studies. Density-functional tight-binding (DFTB) simulations can predict binding entropy changes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.